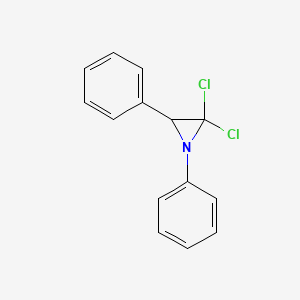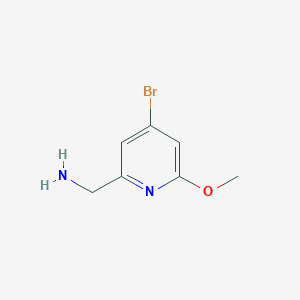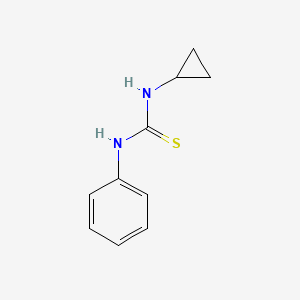
1-Cyclopropyl-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities . The compound features a cyclopropyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-phenylthiourea typically involves the reaction of cyclopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclopropylamine+Phenyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-Cyclopropyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition is crucial in controlling melanin production and has potential therapeutic applications in treating hyperpigmentation disorders .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-phenylthiourea can be compared with other thiourea derivatives such as N-phenylthiourea and N-cyclohexylthiourea. While all these compounds share the thiourea core, their unique substituents confer different chemical and biological properties:
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
N-cyclohexylthiourea: Exhibits different solubility and reactivity profiles compared to this compound.
The presence of the cyclopropyl group in this compound makes it more rigid and potentially more selective in its interactions with biological targets .
Propiedades
Número CAS |
77991-97-0 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-phenylthiourea |
InChI |
InChI=1S/C10H12N2S/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13) |
Clave InChI |
HMRHSMXFUQAWTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
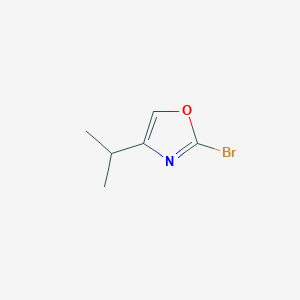
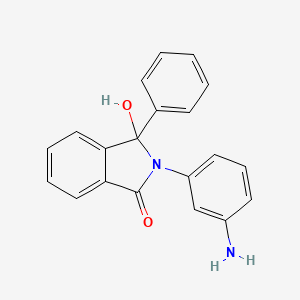
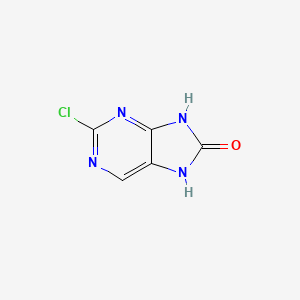
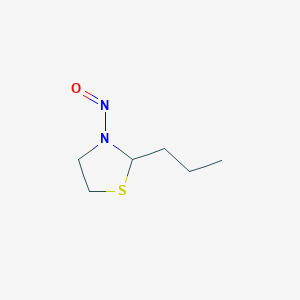
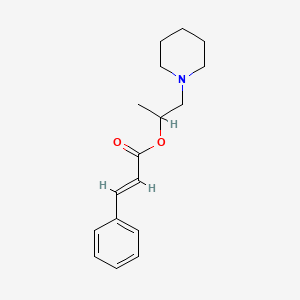
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
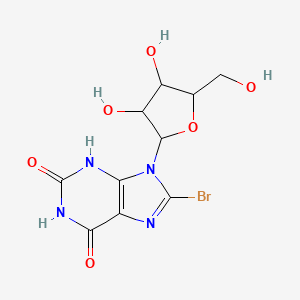
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
